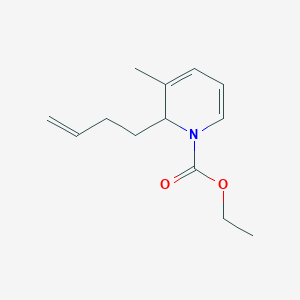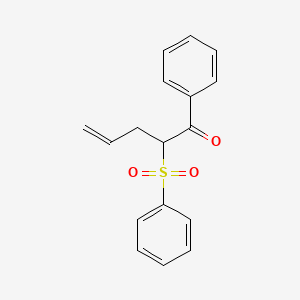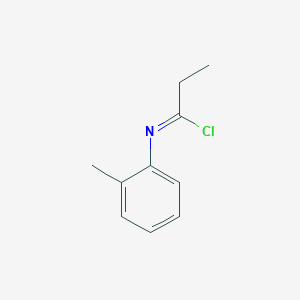
(1Z)-N-(2-Methylphenyl)propanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-N-(2-Methylphenyl)propanimidoyl chloride is an organic compound that belongs to the class of imidoyl chlorides. This compound is characterized by the presence of a propanimidoyl group attached to a 2-methylphenyl ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N-(2-Methylphenyl)propanimidoyl chloride typically involves the reaction of 2-methylphenylamine with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(1Z)-N-(2-Methylphenyl)propanimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding amines.
Oxidation Reactions: It can be oxidized to form corresponding oximes or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution: Formation of azides, nitriles, or substituted amines.
Reduction: Formation of primary or secondary amines.
Oxidation: Formation of oximes or other oxidized derivatives.
Applications De Recherche Scientifique
(1Z)-N-(2-Methylphenyl)propanimidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the development of pharmaceutical compounds and drug discovery.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1Z)-N-(2-Methylphenyl)propanimidoyl chloride involves its reactivity towards nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Methylphenyl)propanamide
- N-(2-Methylphenyl)propanimidate
- N-(2-Methylphenyl)propanimine
Uniqueness
(1Z)-N-(2-Methylphenyl)propanimidoyl chloride is unique due to its high reactivity and versatility in various chemical reactions. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis. Additionally, its applications in different fields of scientific research highlight its importance.
Propriétés
Numéro CAS |
102569-23-3 |
|---|---|
Formule moléculaire |
C10H12ClN |
Poids moléculaire |
181.66 g/mol |
Nom IUPAC |
N-(2-methylphenyl)propanimidoyl chloride |
InChI |
InChI=1S/C10H12ClN/c1-3-10(11)12-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 |
Clé InChI |
KHPGDACNBYLVQL-UHFFFAOYSA-N |
SMILES canonique |
CCC(=NC1=CC=CC=C1C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Methylphenyl)sulfanyl]pyridin-2(1H)-one](/img/structure/B14339961.png)
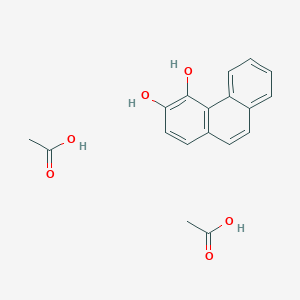
![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14339973.png)
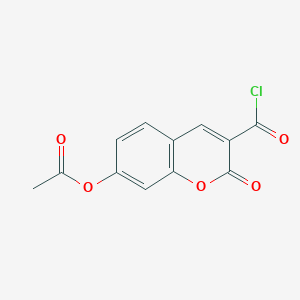
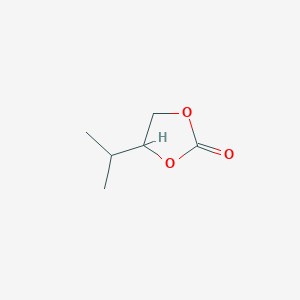

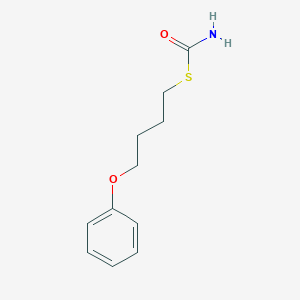

![1-(oxan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14340012.png)
![Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane](/img/structure/B14340019.png)
![Bis[4-(ethoxycarbonyl)phenyl] hexanedioate](/img/structure/B14340027.png)
